N-p-Tolyl-D-glucosylamine
CAS No.: 29355-12-2
Cat. No.: VC18520027
Molecular Formula: C13H19NO5
Molecular Weight: 269.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29355-12-2 |
|---|---|
| Molecular Formula | C13H19NO5 |
| Molecular Weight | 269.29 g/mol |
| IUPAC Name | (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-methylanilino)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C13H19NO5/c1-7-2-4-8(5-3-7)14-13-12(18)11(17)10(16)9(6-15)19-13/h2-5,9-18H,6H2,1H3/t9-,10-,11+,12-,13?/m1/s1 |
| Standard InChI Key | SCLFETMCMRCGEO-HENWMNBSSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)NC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
| Canonical SMILES | CC1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-p-Tolyl-D-glucosylamine belongs to the class of β-D-glycopyranosylamines, where the anomeric carbon of D-glucose forms a glycosylamine bond with the aromatic p-tolyl group. Its IUPAC name is , reflecting its pyranose ring conformation and substituent positions . The SMILES notation encodes its stereochemistry, emphasizing the β-configuration at the anomeric center .
Synthesis and Purification Strategies
Conventional Preparation Methods
N-p-Tolyl-D-glucosylamine is synthesized via the condensation of D-glucose with p-toluidine under acidic conditions. Key steps include:
-
Glucose Activation: Protonation of the anomeric hydroxyl group under HCl catalysis.
-
Nucleophilic Attack: p-Toluidine attacks the activated anomeric carbon, forming the glycosylamine bond.
-
Crystallization: Purification through ethanol recrystallization yields white crystalline solids with a melting point of 145°C .
Challenges in Synthesis
-
Competitive Hydrolysis: The glycosylamine bond is prone to acidic hydrolysis, requiring strict pH control (optimally pH 4–5) .
-
Anomeric Control: Reactions favor the β-anomer due to the stereoelectronic effects of the pyranose ring, though minor α-anomer formation may occur.
Reactivity and Degradation Pathways
Acetolysis Behavior
Acetolysis studies using mixtures (10:10:0.1, v/v) reveal two primary pathways:
Glycosylamine Bond Cleavage
The dominant reaction produces N-acetyl-p-toluidine (92% yield) and peracetylated glucose derivatives (Fig. 1) :
Conditions: Room temperature, 48 hours.
Competing Reactions
-
Amadori Rearrangement: Traces of 1-deoxy-1-p-toluidino-D-fructose derivatives form under prolonged acetolysis .
-
Partial Acetylation: Tetra-O-acetyl intermediates (1.5% yield) are detectable via thin-layer chromatography (TLC) .
Stability Trends
Comparative acetolysis of glycosylamines demonstrates the following stability order :
This hierarchy reflects steric protection of the glycosylamine bond by bulky substituents.
Analytical and Computational Insights
Chromatographic Profiling
-
TLC Mobility: In chloroform-methanol (9:1), N-p-Tolyl-D-glucosylamine exhibits , distinguishable from acetylated byproducts () .
-
HPLC Conditions: Reverse-phase C18 columns with acetonitrile-water gradients (20–80% over 20 min) resolve degradation products .
Computational Modeling
Density functional theory (DFT) simulations predict:
-
Bond Dissociation Energy (BDE): The glycosylamine C-N bond has a BDE of ~250 kJ/mol, explaining its susceptibility to acid-catalyzed cleavage.
-
Transition States: Acetolysis proceeds via a planar oxocarbenium ion intermediate stabilized by acetate counterions .
Applications and Research Implications
Synthetic Utility
-
Protecting Group Strategy: The p-tolyl group acts as a temporary amine protector in oligosaccharide synthesis.
-
Glycoconjugate Models: Mimics N-linked glycoproteins for studying enzymatic glycosylation .
Unanswered Questions
-
Biological Activity: No data exist on pharmacokinetics or toxicity, warranting cytotoxicity assays.
-
Catalytic Asymmetric Synthesis: Potential for enantioselective glycosylamine formation remains unexplored.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume